4-Chloro-1,7-naphthyridine-2-carboxylic acid
Description
4-Chloro-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound featuring a naphthyridine core substituted with a chlorine atom at position 4 and a carboxylic acid group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing protease inhibitors and other bioactive molecules .
Properties
IUPAC Name |
4-chloro-1,7-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-6-3-7(9(13)14)12-8-4-11-2-1-5(6)8/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDPCVHSTBDNKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,7-naphthyridine-2-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and decarboxylation steps. One common method includes the reaction of 4-chloropyridine-2-carboxylic acid with suitable reagents to form the naphthyridine ring system .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,7-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can form complexes with metals through coupling reactions.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
4-Chloro-1,7-naphthyridine-2-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Material Science: Investigated for its properties in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Chloro-1,7-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Chlorine vs.
- Carboxylic Acid vs. Ester : The free carboxylic acid (as in the target compound) offers higher solubility in aqueous media compared to ester derivatives (e.g., ) but may reduce cell membrane permeability .
- Biphenyl vs. Cyclopropyl : Biphenyl substituents (F51) enhance hydrophobic interactions, whereas cyclopropyl groups () introduce steric constraints that may improve selectivity .
Physicochemical Properties
- LogP : The target compound’s LogP is expected to be lower than F51 (LogP ~1.57 for F51) due to its smaller substituents, but higher than hydroxyethoxy derivatives () due to the chloro group’s hydrophobicity .
- Solubility : The hydroxyethoxy group in significantly improves water solubility compared to the chloro and biphenyl derivatives .
Biological Activity
4-Chloro-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. Its unique structural features include a chlorine atom at the 4th position and a carboxylic acid group at the 2nd position of the naphthyridine ring. This configuration contributes to its distinct chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, influencing several biochemical pathways. While specific mechanisms of action for this compound are still under investigation, related compounds have demonstrated significant activities, including:
- Antiviral Properties : Similar naphthyridine derivatives have shown efficacy against hepatitis B and D viruses, suggesting potential antiviral applications for this compound as well.
- Antimicrobial Activity : Naphthyridine derivatives are often linked to antimicrobial effects. Compounds in this class have been evaluated for their ability to inhibit bacterial growth, particularly against resistant strains .
Biological Activities
Research has highlighted several biological activities associated with this compound and its derivatives:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that naphthyridine derivatives exhibit significant antibacterial activity against multidrug-resistant strains. For instance, derivatives comparable to ciprofloxacin showed enhanced potency against Staphylococcus aureus and Enterococcus species .
- Antiviral Potential : Research on structurally similar compounds revealed their ability to inhibit viral replication by interacting with viral proteins essential for the life cycle of hepatitis B and D viruses.
- Enzyme Inhibition : The compound has been explored for its role in inhibiting specific enzymes involved in various metabolic pathways. Its structural characteristics allow it to serve as a lead compound in drug design aimed at developing new therapeutic agents targeting these enzymes.
Q & A
Q. Table 1: Synthetic Method Comparison
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Chlorination | POCl₃, DMF, 110°C | 75–85 | |
| Carboxylation | NaOH, H₂O, 80°C | 60–70 | |
| Purification | Flash chromatography (CH₂Cl₂:MeOH) | >95% purity |
How can spectroscopic and computational methods resolve structural ambiguities in this compound derivatives?
Basic
IR and ¹H/¹³C NMR are standard for confirming functional groups. The carboxylic acid proton (δ ~12–14 ppm in DMSO-d₆) and chloro-substituted aromatic protons (δ ~8.2–8.5 ppm) provide diagnostic signals .
Advanced
Laser-Raman spectroscopy and DFT calculations can resolve rotational isomerism in chloro-naphthyridines. highlights temperature-dependent IR studies to map vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹) and compare experimental vs. computed spectra for conformational analysis . Discrepancies between observed and predicted data may indicate solvent effects or crystal packing influences .
What strategies mitigate side reactions during functionalization of the chloro group in this compound?
Basic
Use anhydrous conditions and inert atmospheres (Ar/N₂) to prevent hydrolysis of the chloro group. Catalytic Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) requires precise stoichiometry to avoid homocoupling .
Advanced
Protecting the carboxylic acid (e.g., as a methyl ester) before substitution improves selectivity. demonstrates peptide coupling via activation with HATU/DIPEA, preserving the chloro group while introducing amines or triazoles. Kinetic studies show that excess nucleophiles (>1.5 eq) reduce dimerization byproducts .
How do electronic effects of the carboxylic acid group influence reactivity in metal-catalyzed reactions?
Advanced
The electron-withdrawing carboxylic acid deactivates the naphthyridine ring, slowing electrophilic substitution but enhancing oxidative stability. In Pd-catalyzed C–H activation, the acid group directs metallation to ortho positions, enabling regioselective arylation or alkoxylation. Computational models (e.g., NBO analysis) confirm charge redistribution at position 2, favoring coordination with transition metals .
What in vitro assays validate the bioactivity of derivatives, and how are data contradictions addressed?
Advanced
Derivatives are screened for kinase inhibition (e.g., c-Met) using fluorescence polarization assays. Contradictory IC₅₀ values may arise from assay conditions (e.g., ATP concentration). recommends normalizing data to positive controls (e.g., cabozantinib) and validating via orthogonal methods (e.g., SPR or cellular proliferation assays) .
Q. Table 2: Bioactivity Data Validation Workflow
| Step | Method | Purpose |
|---|---|---|
| Primary Screening | Fluorescence polarization | Initial IC₅₀ determination |
| Secondary Validation | Surface plasmon resonance (SPR) | Binding affinity (KD) |
| Tertiary Confirmation | Cell-based assay (e.g., MTT) | Functional activity in vivo models |
What computational tools predict the pharmacokinetic properties of this compound derivatives?
Advanced
Molecular dynamics (MD) simulations using AMBER or GROMACS assess membrane permeability. QSAR models (e.g., SwissADME) predict logP, solubility, and CYP450 interactions. highlights the role of the trifluoromethyl group in improving metabolic stability, a strategy applicable to chloro-naphthyridines .
How are regioselectivity challenges addressed in multi-step syntheses?
Advanced
Competitive substitution at positions 1, 4, and 7 is minimized using bulky directing groups (e.g., tert-butyldimethylsilyl). describes silyl protection of hydroxyl groups during thiophosphorylation, ensuring selective functionalization at position 8 .
What analytical techniques quantify trace impurities in final products?
Basic
HPLC-UV (C18 column, 0.1% TFA in H₂O/MeCN) detects impurities >0.1%. uses LC-MS (ESI⁻ mode) to identify sulfonic acid byproducts from incomplete couplings .
Advanced
High-resolution mass spectrometry (HRMS) and ²⁹Si NMR differentiate isobaric impurities. For example, residual silanol from silyl protecting groups is quantified via ¹H-²⁹Si HMBC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
